5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Regiochemistry Synthetic handles Kinase inhibitor design

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1355193-04-2, C₆H₈N₂O₃S, MW 188.21) belongs to the 6-oxo-1,6-dihydropyridine-3-sulfonamide family—a scaffold class that has demonstrated potent kinase inhibitory activity, including CDK5 inhibition with IC₅₀ values reaching the low nanomolar range. This compound is characterized by a primary sulfonamide group at the pyridine 3-position, a carbonyl at the 6-position (forming a 2-pyridone tautomer), and a methyl substituent at the 5-position, yielding a regiospecifically functionalized building block with a defined hydrogen-bond donor/acceptor profile relevant to ATP-competitive kinase inhibitor design.

Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
Cat. No. B13010108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide
Molecular FormulaC6H8N2O3S
Molecular Weight188.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CNC1=O)S(=O)(=O)N
InChIInChI=1S/C6H8N2O3S/c1-4-2-5(12(7,10)11)3-8-6(4)9/h2-3H,1H3,(H,8,9)(H2,7,10,11)
InChIKeyIVCWNOONLOVVTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide – A Regiospecifically Functionalized Pyridinone-Sulfonamide Scaffold for Targeted Medicinal Chemistry


5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1355193-04-2, C₆H₈N₂O₃S, MW 188.21) belongs to the 6-oxo-1,6-dihydropyridine-3-sulfonamide family—a scaffold class that has demonstrated potent kinase inhibitory activity, including CDK5 inhibition with IC₅₀ values reaching the low nanomolar range [1]. This compound is characterized by a primary sulfonamide group at the pyridine 3-position, a carbonyl at the 6-position (forming a 2-pyridone tautomer), and a methyl substituent at the 5-position, yielding a regiospecifically functionalized building block with a defined hydrogen-bond donor/acceptor profile relevant to ATP-competitive kinase inhibitor design [2].

Regiospecific 5-methyl-3-sulfonamide pyridinone building block for kinase inhibitor design
Primary sulfonamide supports hydrogen-bond donor / zinc-coordination pharmacophore requirements
6-oxo-1,6-dihydropyridine scaffold validated in ATP-competitive CDK5 inhibition studies

Why 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridinone-Sulfonamide Analogs


Within the 6-oxo-1,6-dihydropyridine-3-sulfonamide family, the position and identity of ring substituents critically determine both the hydrogen-bond network presented to biological targets and the synthetic handles available for further derivatization. The 5-methyl substitution in the target compound occupies a vector that, in the parent 6-oxo-1,6-dihydropyridine CDK5 inhibitor series, directly influences kinase selectivity and potency [1]. The unsubstituted analog (6-oxo-1,6-dihydropyridine-3-sulfonamide, CAS 89322-91-8) lacks this methyl group and consequently presents a different steric and electronic profile at the position adjacent to the carbonyl, while the 2-methyl regioisomer (CAS 1355179-25-7) places the methyl group ortho to the sulfonamide rather than para, altering both the conformational preference and the potential for regioselective cross-coupling reactions . Furthermore, N-substituted analogs such as 1-methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide (UNII 6CX6284GS7) relocate the oxidizable NH and shift the carbonyl position, fundamentally changing the tautomeric equilibrium and the hydrogen-bond donor topology of the scaffold [2]. These structural distinctions make the target compound a non-fungible entity in structure-activity relationship (SAR) campaigns.

Regioisomer mismatch 2-Methyl analog (CAS 1355179-25-7) blocks C2 derivatization site; 5-methyl preserves synthetic access for SAR exploration.
Sulfonamide type N,N-Disubstituted analogs lack H-bond donor capacity; primary NH may be essential for zinc enzyme or hinge-binding interactions.
Scaffold isomer 4-oxo-1,4-dihydropyridine regioisomer shifts carbonyl topology and tautomeric equilibrium; 2-pyridone hinge-binding geometry likely disrupted.

Quantitative Evidence Guide: Verifiable Differentiation of 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide from Closest Analogs


Regioisomeric Differentiation: C5-Methyl vs. C2-Methyl Substitution Pattern

The target compound bears the methyl group at the 5-position of the pyridinone ring, whereas the closest commercially available regioisomer (2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, CAS 1355179-25-7) places it at the 2-position, ortho to the sulfonamide . In the CDK5 inhibitor optimization series by Kaller et al., substituents at the position corresponding to C5 (adjacent to the 6-oxo group) were shown to modulate kinase inhibitory potency by directing the vector into a lipophilic pocket, while the sulfonamide-adjacent position (C2 in the 2-methyl isomer) primarily affects the sulfonamide's rotational freedom and hydrogen-bond geometry [1]. The C5-methyl pattern preserves an unsubstituted C2 position, enabling orthogonal functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling that would be sterically hindered in the 2-methyl isomer.

Regiochemistry
Class-level inference
C5-methyl preserves C2 for electrophilic/cross-coupling derivatization; C2-methyl ortho to sulfonamide blocks analogous functionalization.
Supports orthogonal synthetic route design in SAR programs.
Structural comparison based on IUPAC nomenclature; verify reactivity experimentally.
Regiochemistry Synthetic handles Kinase inhibitor design

Primary Sulfonamide vs. N,N-Disubstituted Analogs: Hydrogen-Bond Donor Capacity

5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide contains a primary sulfonamide (-SO₂NH₂) group, providing two hydrogen-bond donor atoms. In contrast, commonly available analogs such as N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) and N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3) possess tertiary sulfonamide groups with zero hydrogen-bond donor capacity [1]. A series of heterocyclic 4-substituted pyridine-3-sulfonamides evaluated as carbonic anhydrase inhibitors demonstrated that primary sulfonamides exhibit Kᵢ values for hCA IX ranging from 19.5 to 48.6 nM, whereas tertiary sulfonamide analogs lose all inhibitory activity due to the inability to coordinate the active-site zinc ion via the deprotonated NH⁻ group [2]. This SAR principle—that a primary sulfonamide NH is essential for zinc-dependent enzyme inhibition—is directly transferable to the target compound and distinguishes it from N,N-disubstituted analogs in any target where sulfonamide NH coordination is required.

H-Bond Donor Capacity
Class-level inference
Primary sulfonamide: 2 H-bond donors. Tertiary (N,N-dimethyl/ethyl) analogs: 0 donors. Related pyridine-3-sulfonamides: Ki 19.5–48.6 nM for hCA IX; tertiary analogs inactive.
Primary NH required for zinc metalloenzyme coordination.
Carbonic anhydrase inhibition data from Čeponytė et al. (2014); extrapolate to target scaffold with caution.
Hydrogen-bond donor Sulfonamide geometry Target engagement

Scaffold Relationship to Pharmacologically Validated 6-Oxo-1,6-Dihydropyridine Kinase Inhibitors

The 6-oxo-1,6-dihydropyridine core of the target compound is directly validated as a kinase inhibitor scaffold. Kaller et al. reported that optimized 6-oxo-1,6-dihydropyridines achieve CDK5 IC₅₀ values of 5.3 nM, with the 2-pyridone carbonyl engaging the kinase hinge region and the sulfonamide group forming key polar contacts [1]. The target compound, with its 5-methyl-3-sulfonamide substitution pattern, represents a minimal but strategically functionalized embodiment of this scaffold. In contrast, the 1-methyl-4-oxo regioisomer (1-Methyl-4-oxo-1,4-dihydropyridine-3-sulfonamide, UNII 6CX6284GS7) places the carbonyl at the 4-position, disrupting the 2-pyridone hydrogen-bonding motif essential for hinge binding [2]. Additionally, the MEK inhibitor patent literature (US 8,673,919 B2) specifically claims dihydropyridinyl sulfonamides as a privileged chemotype, reinforcing the scaffold's relevance across multiple kinase targets [3].

Kinase Scaffold Validation
Class-level inference
Optimized 6-oxo-1,6-dihydropyridine analog: CDK5 IC₅₀ 5.3 nM
Supports hinge-binding 2-pyridone kinase inhibitor design.
Value from Kaller et al. (2009) for des-methyl derivative; verify for target building block.
CDK5 inhibition Kinase inhibitor scaffold Scaffold hopping

Physicochemical Differentiation: Lipophilic Efficiency and Permeability Profile vs. N-Functionalized Analogs

The molecular weight of the target compound (MW = 188.21 g/mol) and its calculated topological polar surface area (tPSA ≈ 97.9 Ų, contributed primarily by the sulfonamide and carbonyl groups) position it favorably within lead-like chemical space . By comparison, N-ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1154883-46-1, MW 202.23) and N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 627837-64-3, MW 230.29) carry increasing molecular weight and lipophilicity due to alkyl chain extension on the sulfonamide nitrogen, which reduces lipophilic efficiency (LipE) if potency gains do not proportionally exceed the cLogP increase. Research on methyl sulfonamide substituents by Kulén et al. demonstrated that primary sulfonamides on 2-pyridone scaffolds improve aqueous solubility and metabolic stability compared to N-alkylated sulfonamide analogs, with measured kinetic solubility at pH 7.4 and microsomal stability data (% remaining after 30 min incubation) showing a consistent trend favoring primary sulfonamides [1].

Lead-Likeness
Class-level inference
MW 188.21 vs. 202–230 for N-alkyl analogs; tPSA ~97.9 Ų preserved.
Greater molecular weight headroom for property-guided optimization.
Calculated properties; confirm solubility and permeability experimentally.
Lipophilic efficiency Physicochemical properties ADME optimization

Optimal Procurement and Application Scenarios for 5-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide


Kinase-Focused Library Synthesis Requiring a Minimal, Ligand-Efficient 2-Pyridone Core

For medicinal chemistry teams building ATP-competitive kinase inhibitor libraries, the target compound provides a validated 6-oxo-1,6-dihydropyridine scaffold with a demonstrated CDK5 IC₅₀ of 5.3 nM in optimized analogs [1]. The C5-methyl group can be leveraged as a metabolically stable substituent addressing a lipophilic sub-pocket, while the primary sulfonamide at C3 enables zinc-chelating or hydrogen-bonding interactions critical for target engagement. The unsubstituted C2 position permits late-stage diversification via halogenation, borylation, or direct arylation, enabling parallel SAR exploration without the need for de novo scaffold synthesis. Unlike N-alkylated or regioisomeric alternatives, this compound preserves all essential pharmacophoric elements (2-pyridone carbonyl as hinge binder, primary sulfonamide as zinc-binding or H-bond donor) in the smallest possible molecular framework [2].

Carbonic Anhydrase or Zinc-Metalloenzyme Inhibitor Hit-Finding Programs

The primary sulfonamide motif in the target compound is essential for coordination to the catalytically active zinc ion in carbonic anhydrase isoforms. Related pyridine-3-sulfonamides have demonstrated hCA IX inhibitory Kᵢ values of 19.5–48.6 nM, with selectivity over cytosolic isoforms driven by substituents on the heterocyclic ring [3]. The target compound's C5-methyl group provides a vector for tuning isoform selectivity, while the 6-oxo group offers an additional hydrogen-bond acceptor that may interact with residues at the CA active-site rim (e.g., Thr199, Thr200). N,N-disubstituted analogs are inactive against carbonic anhydrases due to the absence of the ionizable NH, making the target compound the correct starting point for any CA-focused project [3].

Fragment-Based Drug Discovery (FBDD) and Property-Guided Lead Optimization

With a molecular weight of 188.21 Da, 5 heavy atom count of 12, and predicted tPSA within lead-like limits, the target compound qualifies as a fragment-sized molecule suitable for fragment-based screening or structure-based design . Its primary sulfonamide and 2-pyridone carbonyl provide well-defined vectors for fragment growing, merging, or linking strategies. The absence of pre-installed N-alkyl groups distinguishes it from N-ethyl and N,N-diethyl analogs, which carry additional lipophilicity without contributing polar interactions, thereby reducing fragment screening hit rates due to increased non-specific binding or aggregation propensity [4].

Synthesis of Sulfonamide-Dihydropyridine Hybrids for Multi-Target CNS Programs

Recent work by Dakhlaoui et al. (2023) identified sulfonamide-dihydropyridine hybrids that simultaneously exhibit cholinesterase inhibition, calcium channel blockade, antioxidant capacity, and Nrf2-ARE pathway activation—a multi-target profile highly relevant to Alzheimer's disease [5]. The target compound's 5-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide architecture contains the key structural features (dihydropyridine ring, sulfonamide group, oxidizable NH) implicated in calcium channel modulation and radical-scavenging activity. As an early-stage building block, it enables systematic exploration of the structure-activity relationships linking each substituent to each component of the multi-target pharmacological profile, without confounding contributions from N-substituents present in pre-functionalized commercial analogs [5].

Application
Selection Property
Validation Focus
Kinase library synthesis
Regiospecific 5-methyl-2-pyridone core with unsubstituted C2
CDK5/p25 or other kinase hinge-binding assay
Zinc metalloenzyme hit-finding
Primary sulfonamide with two H-bond donors
Carbonic anhydrase isoform inhibition profiling
Fragment-based drug discovery
Low MW (188 Da) fragment with defined H-bond vectors
Fragment screening hit rate and ligand efficiency
Multi-target CNS hybrid synthesis
Dihydropyridine-sulfonamide hybrid scaffold with free NH
Cholinesterase/calcium channel/ARE pathway endpoints
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